molecular formula C27H25FN6O2S B2827247 7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536990-21-3

7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2827247
CAS No.: 536990-21-3
M. Wt: 516.6
InChI Key: UHHVJUYFZSZDCO-UHFFFAOYSA-N
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Description

The compound 7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:

  • A 4-ethoxyphenyl group at position 7, contributing lipophilicity and electronic modulation.
  • A pyridin-3-yl carboxamide at position 6, which may improve solubility and target binding.

This scaffold is structurally similar to other triazolo-pyrimidines investigated for antibacterial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6O2S/c1-3-36-21-12-10-18(11-13-21)24-23(25(35)31-20-8-6-14-29-15-20)17(2)30-26-32-27(33-34(24)26)37-16-19-7-4-5-9-22(19)28/h4-15,24H,3,16H2,1-2H3,(H,31,35)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVJUYFZSZDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4F)C)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 5, 6, and 7, impacting physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 7: 4-ethoxyphenyl; 2: 2-fluorobenzylthio ~552.57* N/A Ethoxy group enhances lipophilicity N/A
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide 7: 2-methoxyphenyl; 2: 2-thienyl 473.55 N/A Thienyl group may alter π-π stacking
2-((2-Fluorobenzyl)sulfanyl)-7-(4-chlorobenzyloxyphenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate 7: 4-chlorobenzyloxyphenyl ~590.06* N/A Chlorine increases electronegativity
2-((Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide 7: 4-dimethylaminophenyl ~480.58* N/A Dimethylamino enhances solubility
Compound 2h (from ) 7: 3-methoxyphenyl; 2: dioxolane-ethyl 524.55 251.9–253.1 Dioxolane improves metabolic stability

*Calculated based on molecular formula.

Key Observations :

  • Ethoxy vs. Methoxy: The target compound’s 4-ethoxyphenyl group (vs.
  • Fluorobenzylthio vs. Thienyl : The 2-fluorobenzylthio group (target) may offer stronger hydrogen bonding vs. the thienyl group’s aromatic interactions .
  • Pyridin-3-yl vs. Aryl Carboxamides : The pyridin-3-yl carboxamide (target) could improve solubility compared to purely aromatic carboxamides (e.g., phenyl in ).

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction efficiency be improved?

The compound is typically synthesized via multi-step routes involving cyclization and functionalization. A key approach is the multicomponent reaction (MCR) strategy, which efficiently assembles the triazolopyrimidine core from precursors like substituted hydrazines and isothiocyanates . To enhance yield, catalysts such as 3-Aminopropyltriethoxysilane (APTS) in ethanol have been used in one-pot reactions . Additives like iodine or Lewis acids can also improve regioselectivity during cyclization steps .

Synthetic Step Key Reagents/Conditions Reference
Core FormationHydrazine derivatives, MCR
Thioether Incorporation2-Fluorobenzyl thiol, base
Carboxamide FormationPyridin-3-amine, coupling agents

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : To confirm substituent positions and purity (e.g., ¹H/¹³C NMR for aromatic protons and methyl groups) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity studies .
  • HPLC-MS : Validates molecular weight and detects impurities .

Q. How do structural modifications influence biological activity?

Substituents like the 2-fluorobenzylthio group enhance lipophilicity and membrane permeability, while the pyridin-3-yl carboxamide moiety impacts target binding . Comparative studies show that electron-withdrawing groups (e.g., -F) improve stability, whereas bulkier groups may reduce solubility .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic conditions?

DoE models (e.g., response surface methodology) identify optimal parameters for yield and purity. For example, varying temperature , catalyst loading , and reaction time in cyclization steps can be systematically tested. Evidence from flow-chemistry protocols highlights the utility of DoE in reducing side products and scaling reactions .

Q. How can contradictory biological activity data be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values across assays) may arise from differences in cell lines or assay conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For example, molecular docking against CDK2 or kinase targets can predict binding modes, which are then tested via SPR (surface plasmon resonance) .

Q. What computational strategies predict target interactions?

  • Molecular Docking : Simulates binding to proteins like CDK2, prioritizing key residues (e.g., hinge region interactions) .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds .
  • QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .

Q. How do solvent and catalyst choices impact scalability?

Polar aprotic solvents (e.g., DMF) improve solubility in coupling steps but complicate purification. Green solvents (e.g., ethanol/water mixtures) paired with recyclable catalysts (e.g., APTS) enhance sustainability . Scale-up challenges, such as exothermicity in thioether formation, require controlled addition rates .

Methodological Considerations Table

Research Aspect Recommended Methodology Key References
Synthesis OptimizationDoE with flow-chemistry protocols
Activity ValidationOrthogonal assays (SPR, enzymatic/cell-based)
Structural AnalysisX-ray crystallography + DFT calculations
Target IdentificationDocking (AutoDock Vina) + MD simulations (GROMACS)

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